molecular formula C11H13ClN2O2 B5475007 N-allyl-N'-(5-chloro-2-methoxyphenyl)urea

N-allyl-N'-(5-chloro-2-methoxyphenyl)urea

Cat. No.: B5475007
M. Wt: 240.68 g/mol
InChI Key: GFCMLYADVJRHHF-UHFFFAOYSA-N
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Description

N-allyl-N’-(5-chloro-2-methoxyphenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of an allyl group and a 5-chloro-2-methoxyphenyl group attached to the urea moiety

Mechanism of Action

Target of Action

It belongs to the class of compounds known as n-acyl-phenylureas , which typically interact with various enzymes and receptors in the body.

Mode of Action

Based on its structural similarity to other n-acyl-phenylureas , it may interact with its targets through a combination of covalent and non-covalent interactions, leading to changes in the targets’ function.

Biochemical Pathways

N-acyl-phenylureas are known to influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted in the urine .

Result of Action

Based on its structural similarity to other n-acyl-phenylureas , it may lead to changes in cellular function and potentially have therapeutic effects.

Action Environment

The action, efficacy, and stability of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea can be influenced by various environmental factors . These may include pH, temperature, and the presence of other compounds. For example, the stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with allyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

5-chloro-2-methoxyaniline+allyl isocyanateN-allyl-N’-(5-chloro-2-methoxyphenyl)urea\text{5-chloro-2-methoxyaniline} + \text{allyl isocyanate} \rightarrow \text{N-allyl-N'-(5-chloro-2-methoxyphenyl)urea} 5-chloro-2-methoxyaniline+allyl isocyanate→N-allyl-N’-(5-chloro-2-methoxyphenyl)urea

Industrial Production Methods: In an industrial setting, the production of N-allyl-N’-(5-chloro-2-methoxyphenyl)urea may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.

Types of Reactions:

    Oxidation: N-allyl-N’-(5-chloro-2-methoxyphenyl)urea can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the allyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-allyl-N’-(5-chloro-2-methoxyphenyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • N-allyl-N’-(3-chloro-2-methoxyphenyl)urea
  • N-allyl-N’-(5-chloro-4-methoxyphenyl)urea
  • N-allyl-N’-(5-chloro-2-ethoxyphenyl)urea

Comparison: N-allyl-N’-(5-chloro-2-methoxyphenyl)urea is unique due to the specific positioning of the chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity compared to similar compounds

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-prop-2-enylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-6-13-11(15)14-9-7-8(12)4-5-10(9)16-2/h3-5,7H,1,6H2,2H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCMLYADVJRHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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